molecular formula C10H12FNO2 B13320458 N-(2-Fluorophenyl)-N-methylalanine

N-(2-Fluorophenyl)-N-methylalanine

Cat. No.: B13320458
M. Wt: 197.21 g/mol
InChI Key: QDWBQCINMDLHJB-UHFFFAOYSA-N
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Description

N-(2-Fluorophenyl)-N-methylalanine: is an organic compound that features a fluorinated phenyl group attached to an alanine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Fluorophenyl)-N-methylalanine typically involves the reaction of 2-fluoroaniline with alanine derivatives under specific conditions. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: N-(2-Fluorophenyl)-N-methylalanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenylalanine derivatives.

Scientific Research Applications

N-(2-Fluorophenyl)-N-methylalanine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluorophenyl)-N-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2-Fluorophenyl)-N-methylamine
  • N-(4-Fluorophenyl)-N-methylalanine
  • N-(2-Fluorophenyl)-N-methylglycine

Comparison: N-(2-Fluorophenyl)-N-methylalanine is unique due to the presence of both a fluorinated phenyl group and an alanine derivative. This combination imparts distinct chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to biological targets. Compared to its analogs, it may exhibit different reactivity and potency in various applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-(2-fluoro-N-methylanilino)propanoic acid

InChI

InChI=1S/C10H12FNO2/c1-7(10(13)14)12(2)9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,13,14)

InChI Key

QDWBQCINMDLHJB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N(C)C1=CC=CC=C1F

Origin of Product

United States

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